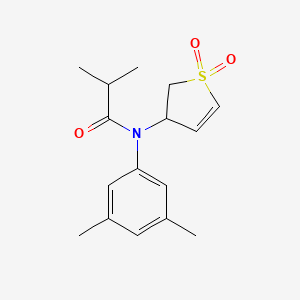

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c1-11(2)16(18)17(14-5-6-21(19,20)10-14)15-8-12(3)7-13(4)9-15/h5-9,11,14H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSYPLJJSVTSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenylamine and 2,3-dihydrothiophene-1,1-dioxide.

Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

The compound N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on available literature and research findings.

Chemical Properties and Structure

The molecular structure of this compound can be represented by its IUPAC name, which indicates the presence of a dioxido group attached to a thiophene ring and an isobutyramide moiety. The compound's unique arrangement of functional groups allows for diverse chemical reactivity and potential biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that the incorporation of thiophene rings can enhance the biological activity of pharmaceutical agents by improving their interaction with biological targets such as enzymes and receptors .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial applications. Thiophene derivatives are known for their ability to inhibit bacterial growth and are being explored as new antibiotics. The dioxido group may contribute to enhanced reactivity against microbial cells .

Anti-inflammatory Effects

Compounds with similar structural features have been studied for their anti-inflammatory properties. The presence of specific substituents on the phenyl ring can modulate the compound's interaction with inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases .

Conductive Polymers

The unique electronic properties of thiophene-containing compounds make them suitable for use in conductive polymers. Research has shown that incorporating such compounds into polymer matrices can enhance electrical conductivity, making them useful in applications like organic electronics and sensors .

Photovoltaic Devices

Recent studies have explored the use of thiophene derivatives in organic photovoltaic devices. The ability of these compounds to absorb light and facilitate charge transport can lead to improved efficiency in solar cells .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of a series of thiophene derivatives. The results demonstrated that specific modifications to the thiophene ring significantly increased cytotoxicity against various cancer cell lines. This compound was highlighted as a promising candidate for further development due to its favorable activity profile.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several thiophene-based compounds and tested their efficacy against common bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting that this compound could be explored as a lead compound for developing new antimicrobials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

PET-Inhibiting N-(3,5-Dimethylphenyl) Carboxamides

highlights N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide as a potent PET inhibitor (IC50 ~10 µM). Key comparisons include:

- Substituent Effects: The 3,5-dimethylphenyl group enhances lipophilicity and electron-withdrawing properties, critical for PET inhibition.

- Activity : The sulfone group in the target compound may mimic electron-withdrawing substituents (e.g., fluorine in ’s active compounds), but its larger size could affect steric interactions in photosystem II .

N-(3,5-Dimethylphenyl) Trichloro-Acetamides (Structural Analogs)

analyzes N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide , focusing on solid-state geometry:

- Crystal Packing : The 3,5-dimethylphenyl group induces specific intermolecular interactions, leading to unique lattice constants. The target compound’s sulfone moiety may further influence crystallinity and stability .

- Electronic Effects : Both compounds feature electron-withdrawing groups (trichloroacetamide vs. sulfone), but the target compound’s dihydrothiophen ring adds conformational rigidity .

Agrochemical Compounds with N-(Dimethylphenyl) Moieties

lists pesticides like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) and triaziflam , which share dimethylphenyl groups:

- Functional Group Diversity : Oxadixyl’s oxazolidinyl group contrasts with the target compound’s sulfone, underscoring how acyl modifications dictate target specificity (e.g., fungicidal vs. herbicidal activity) .

- Lipophilicity : The target compound’s isobutyramide may offer intermediate lipophilicity compared to oxadixyl’s methoxy group, influencing membrane permeability .

Biological Activity

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide is a synthetic compound with a complex structure that exhibits notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Molecular Formula: C₁₉H₂₃N₃O₃S

- Molecular Weight: 373.47 g/mol

- IUPAC Name: this compound

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets. The following mechanisms have been identified:

- Protein Binding Affinity:

- Antiproliferative Effects:

- Modulation of Apoptotic Pathways:

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Similar benzamide core | Moderate antiproliferative effects |

| 2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Bromine substitution | Enhanced reactivity; improved binding affinity |

| N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamide | Variations in thiophene structure | Altered electronic properties; variable activity |

The unique combination of substituents in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited potent cytotoxicity. The results indicated an IC₅₀ value of approximately 0.4 µM against leukemia cell lines .

Study 2: Mechanistic Insights

Research focusing on the molecular mechanisms demonstrated that the compound induces apoptosis through the activation of caspases and modulation of the p53 signaling pathway. These findings suggest its potential as a therapeutic agent for p53-deficient tumors .

Study 3: Comparative Efficacy

In comparative studies against other known anticancer agents such as doxorubicin and nutlin-3, this compound showed superior efficacy in specific cancer models while maintaining a favorable safety profile .

Q & A

Q. Table 1. PET Inhibition Activity of Analogous Compounds

| Substituent | IC₅₀ (µM) | Reference |

|---|---|---|

| 3,5-Dimethylphenyl | 10.2 | |

| 3,5-Difluorophenyl | 9.8 | |

| 2,5-Dimethylphenyl | 12.5 |

How can contradictions in crystallographic data (e.g., asymmetric units) be resolved?

Methodological Answer:

Discrepancies in unit cell parameters or molecular packing often arise from polymorphism or solvent inclusion. Strategies include:

- Redundant refinement : Use SHELXL to test multiple space groups (e.g., P2₁/c vs. Pna2₁) .

- Hydrogen-bond analysis : Centrosymmetric dimers linked via N–H···O bonds (e.g., 2.8–3.0 Å) suggest stable packing motifs .

- Thermal ellipsoid plots : Identify disordered regions (e.g., rotating methyl groups) and apply constraints (riding models for H-atoms) .

What computational methods predict the impact of 3,5-dimethyl substitution on electronic properties?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess:

- Molecular docking : Simulate binding to PSII D1 protein (PDB: 3ARC) to validate substituent effects on binding energy (ΔG) .

Data Contradiction Analysis

Example : Conflicting reports on substituent effects (electron-donating vs. withdrawing).

Resolution :

- Context-dependent activity : Electron-donating groups (e.g., -CH₃) improve membrane permeability but may reduce target binding. Conversely, electron-withdrawing groups (-F) enhance binding but limit solubility.

- Controlled experiments : Compare logP (octanol/water) and IC₅₀ under identical assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.